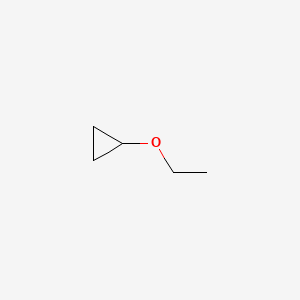
Ethoxycyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxycyclopropane is an organic compound with the molecular formula C5H10O It is a cyclopropane derivative where an ethoxy group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxycyclopropane can be synthesized through several methods. One common method involves the reaction of ethyl vinyl ether with chloroform in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ice bath to maintain low temperatures and prevent side reactions. The product is then purified through distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethoxycyclopropane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclopropyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted cyclopropanes depending on the nucleophile used.
Scientific Research Applications
Ethoxycyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethoxycyclopropane involves its interaction with various molecular targets. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in various chemical reactions. The ethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is also influenced by the electronic effects of the ethoxy group, which can stabilize or destabilize intermediates in chemical reactions .
Comparison with Similar Compounds
- Cyclopropyl methyl ether
- Cyclopropyl ethyl ether
- Cyclopropyl propyl ether
Comparison: Ethoxycyclopropane is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to other cyclopropyl ethersFor example, the ethoxy group can enhance the compound’s solubility in organic solvents and affect its interaction with biological targets .
Properties
CAS No. |
5614-38-0 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
ethoxycyclopropane |
InChI |
InChI=1S/C5H10O/c1-2-6-5-3-4-5/h5H,2-4H2,1H3 |
InChI Key |
LZTCEQQSARXBHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















